REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:11]=[CH:10][C:7]([CH:8]=O)=[CH:6][CH:5]=1)([O-:3])=[O:2].[C:12]([CH2:15][C:16](=[O:18])[CH3:17])(=[O:14])[CH3:13].N1CCCCC1.C(O)(=O)C>C(O)(C)C>[N+:1]([C:4]1[CH:11]=[CH:10][C:7]([CH:8]=[C:15]([C:16](=[O:18])[CH3:17])[C:12](=[O:14])[CH3:13])=[CH:6][CH:5]=1)([O-:3])=[O:2]
|
Name
|
|
Quantity
|
30.2 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)CC(C)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
1.2 mL
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at RT for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is warmed in a water bath until a clear solution
|
Type
|
CUSTOM
|
Details
|
is formed
|
Type
|
CUSTOM
|
Details
|
The product precipitates
|
Type
|
FILTRATION
|
Details
|
is filtered off with suction
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C(C(C)=O)C(C)=O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |